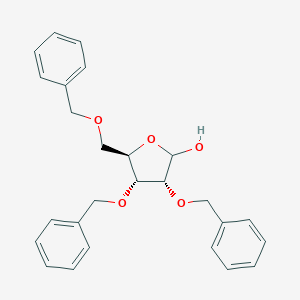

2,3,5-Tri-O-benzyl-D-ribofuranose

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

16838-89-4 |

|---|---|

分子式 |

C26H28O5 |

分子量 |

420.5 g/mol |

IUPAC名 |

(4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1 |

InChIキー |

NAQUAXSCBJPECG-ZCCOPBOASA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

異性体SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

製品の起源 |

United States |

Nomenclature and Stereochemical Aspects of 2,3,5 Tri O Benzyl D Ribofuranose

Anomeric Forms and Configurational Assignments

2,3,5-Tri-O-benzyl-D-ribofuranose exists as a mixture of two anomeric forms, designated as alpha (α) and beta (β). These anomers, or diastereomers, differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). The designation of α or β is determined by the relationship between the anomeric hydroxyl group and the substituent at the stereocenter that defines the D- or L-configuration of the sugar, which in this case is the C4 carbon. In the α-anomer, the anomeric hydroxyl group is on the opposite side of the furanose ring from the CH₂OBn group at C4, while in the β-anomer, they are on the same side.

In the ¹H NMR spectrum of a mixture of the α and β anomers of 2,3,5-tri-O-benzyl-D-xylofuranose, the anomeric protons (H-1) appear at distinct chemical shifts. The H-1 proton of the α-anomer is observed as a doublet with a coupling constant (³J₁,₂) of 4.2 Hz, while the H-1 proton of the β-anomer appears as a broad singlet. chemicalbook.com This difference in coupling constants is indicative of the dihedral angle between the H-1 and H-2 protons, which is a direct consequence of their spatial arrangement in the furanose ring and is a key parameter in assigning the anomeric configuration.

Similarly, in the ¹³C NMR spectrum, the anomeric carbons (C-1) of the two anomers will have different chemical shifts. The conformation of the furanose ring in such substituted sugars is influenced by several factors, including the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation. This effect, along with steric interactions of the bulky benzyl (B1604629) groups, will dictate the preferred puckering of the furanose ring for each anomer.

Synonyms and Structural Designations

The systematic name for this compound according to IUPAC nomenclature is (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-((phenylmethoxy)methyl)oxolan-2-ol. mdpi.com However, it is commonly referred to by several synonyms and alternative structural designations in the chemical literature and commercial catalogs.

The compound is often sold as a mixture of anomers, and various suppliers may use different CAS Registry Numbers for the mixture or for the individual anomers. The general CAS number for this compound is 54623-25-5. fishersci.casynthose.comqlmed.com Another CAS number, 16838-89-4, is also frequently associated with this compound. synthose.combiosynth.com The beta-anomer, 2,3,5-Tri-O-benzyl-β-D-ribofuranose, has been assigned the specific CAS Registry Number 89615-45-2. usbio.net

The following tables provide a summary of the nomenclature and identifiers for this compound.

Table 1: Anomeric Forms and IUPAC Names

| Anomer | IUPAC Name |

| α-anomer | (2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-((phenylmethoxy)methyl)oxolan-2-ol |

| β-anomer | (2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-((phenylmethoxy)methyl)oxolan-2-ol |

Table 2: Synonyms and CAS Registry Numbers

| Compound Name/Synonym | Anomeric Form | CAS Registry Number |

| This compound | Mixture of anomers | 54623-25-5, 16838-89-4 |

| 2,3,5-Tris-O-(phenylmethyl)-D-ribofuranose | Mixture of anomers | 54623-25-5, 16838-89-4 |

| 2,3,5-Tri-O-benzyl-α-D-ribofuranose | α-anomer | Not explicitly found |

| 2,3,5-Tri-O-benzyl-β-D-ribofuranose | β-anomer | 89615-45-2 |

| (3R,4R,5R)-3,4-bis(Phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | Mixture of anomers | 54623-25-5 |

Synthetic Methodologies for 2,3,5 Tri O Benzyl D Ribofuranose

Preparation from D-Ribose Precursors

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically commences with the readily available monosaccharide, D-ribose. The core of the synthesis involves the protection of the hydroxyl groups at the C-2, C-3, and C-5 positions with benzyl (B1604629) groups.

Benzylation Procedures and Optimization

The direct benzylation of D-ribose to afford the desired 2,3,5-tri-O-benzyl derivative can be challenging due to the presence of multiple hydroxyl groups with varying reactivity and the potential for the formation of a mixture of furanose and pyranose ring forms. A common strategy involves a multi-step sequence that often begins with the formation of a methyl ribofuranoside.

One established method involves the initial conversion of D-ribose to its methyl furanoside, which is then subjected to benzylation. This is typically achieved using benzyl bromide in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a Williamson ether synthesis mechanism. Optimization of this process involves controlling the stoichiometry of the reagents, reaction temperature, and reaction time to maximize the yield of the desired tribenzylated product and minimize side reactions. For instance, slow, portion-wise addition of the base and benzylating agent can help to control the exothermicity of the reaction and improve selectivity.

Another approach involves the use of phase-transfer catalysts, which can facilitate the benzylation under milder conditions. The use of a catalytic amount of tetrabutylammonium iodide (TBAI) has been shown to accelerate the benzylation of sugar hydroxyls, allowing the reaction to proceed at lower temperatures and with shorter reaction times.

The table below summarizes typical conditions for the benzylation of a D-ribose precursor.

| Starting Material | Benzylation Reagents | Base | Solvent | Key Conditions | Reference |

| Methyl D-ribofuranoside | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Dimethylformamide (DMF) | Controlled addition of reagents at 0 °C to room temperature. | mdpi.com |

| D-xylose (for analogue synthesis) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Dimethylformamide (DMF) | Reaction at 20°C for 20 hours. | mdpi.com |

| Carbohydrate with hindered hydroxyls | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Catalytic tetrabutylammonium iodide (TBAI). | nih.gov |

Industrial and Scalable Synthetic Approaches

For the industrial-scale production of protected ribose derivatives, considerations such as cost of reagents, operational safety, and scalability are paramount. While direct benzylation with benzyl bromide and sodium hydride is effective at the lab scale, the use of large quantities of sodium hydride can pose safety challenges.

Patented industrial processes for the synthesis of the closely related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, provide insights into scalable methodologies. wikipedia.org These processes often involve a sequence of reactions starting with the formation of a methyl glycoside, followed by benzoylation (which can be analogous to benzylation), and subsequent acetylation. wikipedia.org Key aspects of these industrial methods include the use of more manageable bases, such as potassium carbonate, and the careful control of reaction parameters like temperature and addition rates to ensure consistent product quality and yield. wikipedia.org For the synthesis of this compound on a larger scale, similar principles would apply, potentially utilizing alternative benzylation reagents or catalytic systems that are more amenable to industrial settings.

Stereoselective Glycosylation Reactions Utilizing this compound

Once synthesized, this compound serves as a valuable glycosyl donor in the formation of glycosidic bonds. The stereochemical outcome of these reactions, leading to either α- or β-glycosides, is of critical importance, particularly in the synthesis of nucleosides where the anomeric configuration dictates biological activity.

O-Glycoside Formation

The formation of O-glycosides involves the reaction of a suitably activated this compound donor with a glycosyl acceptor (an alcohol). The anomeric hydroxyl group of the donor is typically converted into a good leaving group to facilitate the nucleophilic attack by the acceptor.

The synthesis of β-D-ribofuranosides is a common objective, as this anomer is found in naturally occurring nucleosides. The stereoselectivity of the glycosylation is influenced by several factors, including the nature of the protecting groups on the donor, the reactivity of the acceptor, the solvent, and the choice of catalyst or promoter.

For glycosyl donors with a non-participating protecting group at the C-2 position, such as the benzyl group in this compound, achieving high β-selectivity can be challenging. In the absence of a neighboring group to direct the incoming nucleophile, a mixture of α and β anomers is often obtained.

However, specific catalytic systems have been developed to favor the formation of the β-anomer. Lewis acids are commonly employed as promoters in glycosylation reactions. For instance, tin tetrachloride (SnCl₄) has been used to promote the glycosylation of N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a related donor, to stereospecifically yield β-glycosides. researchgate.net Similar catalytic systems can be applied to reactions involving this compound.

The choice of solvent can also play a crucial role. Solvents that can stabilize the intermediate oxocarbenium ion may favor the formation of the thermodynamically more stable anomer. In some cases, the use of nitrile solvents like acetonitrile can promote the formation of β-glycosides through the formation of an intermediate α-nitrilium ion, which is then attacked by the acceptor from the β-face.

Controlling the anomeric outcome of glycosylation reactions with this compound is a key challenge. The absence of a participating group at the C-2 position means that the stereoselectivity is primarily governed by the interplay of the anomeric effect, solvent effects, and the nature of the promoter and acceptor.

The anomeric effect generally favors the formation of the α-glycoside, which is the thermodynamically more stable anomer. To overcome this and achieve β-selectivity, reaction conditions are often manipulated to proceed under kinetic control.

One strategy to influence anomeric control is the "in situ" anomerization approach. This involves the use of a promoter system that can equilibrate the initially formed glycosyl donor anomers to a more reactive species that preferentially leads to the desired stereoisomer.

Furthermore, the nature of the leaving group at the anomeric position of the donor is critical. Glycosyl halides (bromides or chlorides), trichloroacetimidates, and thioglycosides are common activated donors derived from this compound. The choice of the leaving group can significantly impact the reactivity and the stereochemical outcome of the glycosylation. For example, glycosyl bromides often react via an Sₙ2-like mechanism, leading to inversion of configuration at the anomeric center.

Recent advances in catalysis have introduced novel methods for controlling anomeric selectivity. For instance, the use of specific organocatalysts or transition metal complexes can provide high levels of stereocontrol in glycosylation reactions, even with challenging substrates like those lacking a C-2 participating group.

The following table provides a summary of factors influencing anomeric control in glycosylations with benzyl-protected ribofuranose donors.

| Factor | Influence on Anomeric Selectivity | Example/Principle |

| C-2 Protecting Group | Non-participating (e.g., benzyl) | Does not direct the incoming nucleophile, often leading to a mixture of anomers. |

| Solvent | Can influence the stability of intermediates. | Acetonitrile can promote β-selectivity through the formation of an α-nitrilium ion. |

| Catalyst/Promoter | Activates the glycosyl donor and can influence the reaction pathway. | Lewis acids like SnCl₄ can favor β-glycoside formation. |

| Leaving Group | Affects the reactivity and mechanism of the reaction. | Glycosyl halides can react via an Sₙ2-like mechanism, leading to anomeric inversion. |

| Temperature | Lower temperatures often favor kinetic control. | Can be used to enhance the formation of the less thermodynamically stable anomer. |

Activation Strategies for Glycosyl Donors

The activation of glycosyl donors is a critical step in the formation of glycosidic bonds. For donors derived from this compound, particularly thioglycosides and thioimidates, various strategies have been developed to enhance their reactivity under mild conditions. These methods often involve the use of thiophilic reagents or alkylating agents to activate the anomeric sulfur, rendering the donor susceptible to nucleophilic attack by a glycosyl acceptor.

A notable method involves the activation of thioglycosides and thioimidates using benzyl trichloroacetimidate in the presence of catalytic triflic acid (TfOH). nih.gov This approach has proven effective for reactive substrates, achieving excellent yields. nih.gov The reactivity of the glycosyl acceptor's hydroxyl groups can influence the efficiency of the glycosidation. nih.gov

Alternative activators for thioimidates, which are generally more reactive than thioglycosides, include milder alkylating reagents like methyl iodide (MeI) or benzyl bromide (BnBr), depending on the specific leaving group structure. nih.gov Promoters for thioglycoside activation are diverse, with early work utilizing mercury(II) salts and more recent developments employing systems like Ph₃Bi(OTf)₂, Au(III) salts, copper(II) bromide, and iron(III) chloride. researchgate.net A cooperatively catalyzed approach using molecular iodine in conjunction with a metal salt and an acid additive has also been shown to efficiently activate thioglycosides. researchgate.net

The choice of activation method allows for selective glycosylation, where one type of leaving group can be activated in the presence of another, enabling complex oligosaccharide synthesis. nih.gov

Table 1: Glycosyl Donor Activation Strategies

| Glycosyl Donor Type | Promoter/Reagent | Catalyst/Additive | Key Features |

| Thioglycosides/Thioimidates | Benzyl trichloroacetimidate | Triflic acid (TfOH) | Effective for reactive substrates. nih.gov |

| Thioimidates (e.g., STaz, SBiz) | Benzyl Bromide (BnBr) | - | Selective activation of more reactive thioimidates. nih.govnih.gov |

| Thioglycosides | Methyl triflate (MeOTf) | - | A well-known but highly toxic alkylating agent. nih.govnih.gov |

| Thioglycosides | Copper(II) triflate (Cu(OTf)₂) | - | Efficient promoter for glycosylation. nih.gov |

| Thioglycosides | Silver perchlorate (AgClO₄) | Zirconocene dichloride (Cp₂ZrCl₂) | Co-promoter system for activation. nih.gov |

| Thioglycosides | Iodine (I₂) | Iron(III) triflate | Cooperatively catalyzed activation. researchgate.net |

C-Glycoside Formation

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are stable analogues of O-glycosides and are of significant interest in medicinal chemistry. This compound is a key precursor for the synthesis of various C-glycosides.

Coupling with Metallic Salts of Aromatic Heterocycles

While direct coupling with metallic salts of aromatic heterocycles is one pathway, a common and effective strategy involves the initial synthesis of an alkyne-substituted ribofuranose, which then serves as a versatile intermediate for constructing heterocyclic C-glycosides. For instance, a 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-al intermediate, derived from the corresponding ribofuranosyl ethyne, readily reacts with hydrazine to yield the pyrazole C-glycoside, 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole, in good yield. rsc.orgrsc.org This two-step approach, proceeding through an alkynyl intermediate, provides a reliable route to aromatic heterocyclic C-glycosides. rsc.orgrsc.org

Ethynylation and Alkyne-Substituted Ribofuranose Synthesis

The introduction of an ethynyl group at the anomeric position of this compound is a pivotal transformation for creating C-glycoside precursors. A standard method involves the reaction of the free sugar with an ethynyl Grignard reagent, such as ethynylmagnesium bromide, in a solvent like tetrahydrofuran (THF). rsc.org This reaction produces a mixture of hept-1-ynitol diastereomers. rsc.org Subsequent treatment of this mixture with toluenesulfonyl chloride in pyridine induces ring closure, affording the desired (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne and its α-anomer. rsc.org

An alternative approach involves benzyloxy participation in a new synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne starting from 2,3,4,5-tetra-O-benzyl-aldehydo-D-ribose. rsc.org The resulting ribofuranosyl ethynes are valuable intermediates; for example, the β-anomer can be converted into 1-benzyl-4(and 5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-1,2,3-triazole through reaction with benzyl azide. rsc.org

Further functionalization of the terminal alkyne is also possible. Treatment of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne with paraformaldehyde and potassium hydroxide leads to the corresponding prop-2-yn-1-ol derivative in high yield. rsc.org

Table 2: Synthesis of Alkyne-Substituted Ribofuranose

| Starting Material | Reagents | Product(s) | Yield |

| This compound | 1. Ethynylmagnesium bromide; 2. Toluenesulfonyl chloride, pyridine | (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne and its α-anomer | 52% (β), 13% (α) rsc.org |

| This compound | 1. Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne; 2. Ring closure and deprotection | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | 52% (overall) rsc.org |

| 2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyne | Paraformaldehyde, Potassium hydroxide | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | 70% rsc.org |

Aldol Reaction-Derived Chiral Scaffolds

The free sugar form of this compound can participate in aldol reactions to generate complex, chiral acyclic structures. When subjected to an aldol reaction with acetone, catalyzed by aqueous potassium carbonate, this compound affords a chiral (E,5Z,7S)-octa-3,5-dien-2-one derivative. researchgate.net This transformation demonstrates the utility of the parent ribofuranose in creating stereochemically defined scaffolds that can serve as building blocks for further synthetic endeavors. researchgate.net The reaction leverages the inherent chirality of the sugar to direct the stereochemical outcome of the newly formed carbon-carbon bonds. researchgate.net

Chemical Transformations and Derivatization of 2,3,5 Tri O Benzyl D Ribofuranose

Anomeric Functionalization and Reactivity

The anomeric hydroxyl group of 2,3,5-Tri-O-benzyl-D-ribofuranose is a focal point for chemical modification, serving as a gateway for constructing glycosidic linkages and introducing various functional groups. The reactivity of this position allows for the synthesis of key intermediates for nucleoside analogues and other bioactive molecules.

A significant functionalization involves the introduction of an acetyl group to form 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This derivative is a versatile glycosyl donor, widely employed in nucleoside synthesis. The acetyl group acts as a good leaving group in the presence of a Lewis acid, facilitating the coupling of the ribose moiety with nucleobases in reactions such as the silyl-Hilbert-Johnson reaction. This controlled glycosylation is fundamental in producing antiviral and anticancer nucleoside analogues.

Furthermore, the anomeric center can be transformed to create C-glycosides, where the anomeric oxygen is replaced by a carbon atom. One such strategy involves the synthesis of 2,3,5-tri-O-benzyl-D-ribofuranosylethyne. This transformation establishes a carbon-carbon bond at the anomeric position, yielding a stable precursor for more complex C-nucleosides, which are less susceptible to enzymatic cleavage than their O-glycoside counterparts.

| Starting Material | Reagent(s) | Product | Application |

| This compound | Acetic Anhydride, Pyridine | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Glycosyl donor for nucleoside synthesis |

| This compound | Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne | 2,3,5-tri-O-benzyl-D-ribofuranosylethyne derivative | Intermediate for C-nucleoside synthesis rsc.org |

Intramolecular Cyclization Reactions

The benzyl (B1604629) groups in this compound are not merely protecting groups; their aromatic rings can participate in intramolecular reactions under specific conditions, leading to the formation of new ring systems fused to the carbohydrate core.

A notable example of intramolecular cyclization is the Friedel-Crafts alkylation, or C-arylation, involving one of the benzyl groups. When derivatives like 1-O-acetyl-2,3,5-tri-O-benzyl-pentofuranose are treated with a Lewis acid such as tin(IV) chloride, an intramolecular electrophilic aromatic substitution occurs. nih.gov The reaction typically involves the aromatic ring of the C2-benzyl group acting as a nucleophile, attacking the oxocarbenium ion generated at the anomeric center. nih.gov This cyclization results in the formation of rigid, fused bicyclic structures known as isochroman derivatives. nih.gov

This transformation provides a novel method for creating internal C-glycosyl compounds. nih.gov Research has shown that the 1-O-acetyl derivatives are effective substrates for this reaction, yielding the isochroman products in high yields. nih.gov In contrast, the corresponding methyl glycosides are less suitable substrates for this specific intramolecular C-arylation. nih.gov The reaction can sometimes be accompanied by partial debenzylation at the O-3 or O-5 positions. nih.gov

| Substrate | Lewis Acid | Product Type | Key Finding |

| 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Tin(IV) chloride | Isochroman derivative | High-yield formation of an internal C-glycosyl compound nih.gov |

| Methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside | Tin(IV) chloride | C-arylation product (30%) and anomerized debenzylated product (49%) | Poor substrate for intramolecular C-arylation compared to the 1-O-acetyl derivative nih.gov |

Formation of Heterocyclic Ring Systems

This compound is a valuable scaffold for synthesizing C-nucleoside analogues where the nucleobase is a heterocyclic ring system other than the canonical purines and pyrimidines. These derivatives are of significant interest in medicinal chemistry.

The synthesis of pyrazole-based C-nucleosides from this compound has been well-established. The general strategy involves the creation of a precursor molecule containing a 1,3-dicarbonyl or a masked equivalent attached to the anomeric carbon of the ribose moiety. This precursor is then condensed with hydrazine to form the pyrazole ring.

For instance, 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-al, which can be synthesized from a this compound derivative, yields 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole upon treatment with hydrazine. rsc.org This reaction provides the pyrazole C-nucleoside in good yield (72%). rsc.org

| Ribose Precursor | Reagent | Product | Yield |

| 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-al | Hydrazine | 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole | 72% rsc.org |

The formation of 1,2,3-triazole rings can be achieved via cycloaddition reactions. Starting from 2,3,5-tri-O-benzyl-D-ribofuranosylethyne, a C-nucleoside precursor, a [3+2] cycloaddition with an azide, such as benzyl azide, leads to the formation of a 1,2,3-triazole derivative. rsc.org This reaction, a classic example of "click chemistry," provides a highly efficient and regioselective route to triazole C-nucleosides, where the ribose moiety is attached to the triazole ring via a carbon-carbon bond. rsc.org

| Ribose Precursor | Reagent | Product Type |

| 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne | Benzyl azide | 1,2,3-Triazole derivative rsc.org |

Introduction of Halogen Substituents

The introduction of a halogen, typically bromine or chlorine, at the anomeric position is a critical transformation in carbohydrate chemistry. This conversion of the anomeric hydroxyl or acetyl group into a glycosyl halide activates the ribose unit, transforming it into a highly reactive glycosyl donor. While direct halogenation of this compound is possible, it is more common to use a protected precursor like the corresponding 1-O-acetyl or 1-O-(p-nitrobenzoyl) derivative.

For example, the closely related compound 2,3,5-tri-O-benzoyl-1-O-(p-nitrobenzoyl)-β-D-ribofuranose serves as a convenient starting material for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. Similarly, 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide has been synthesized and used as a powerful intermediate for ribonucleoside synthesis. researchgate.net These glycosyl halides are essential for the synthesis of nucleosides, particularly in reactions where stereochemical control at the anomeric center is crucial. The halide's excellent leaving group ability facilitates nucleophilic substitution by silylated nucleobases or other acceptors.

| Precursor | Product | Significance |

| 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-β-D-ribofuranose | 2,3,5-Tri-O-benzoyl-D-ribofuranosyl chloride/bromide | Reactive glycosyl donor for nucleoside synthesis |

| 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose | 3,5-Di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide | Powerful intermediate for ribonucleoside synthesis researchgate.net |

Stereospecific Fluorination Strategies

The introduction of fluorine into carbohydrate scaffolds, such as this compound, can significantly alter their biological and physicochemical properties. ehu.esoup.com Fluorination can enhance metabolic stability, modulate bioavailability, and influence binding affinity to target proteins by replacing a hydroxyl group with a fluorine atom, which is a bioisostere. acs.org The stereospecific introduction of fluorine is crucial as the biological activity of the resulting fluorinated sugar is often dependent on the stereochemistry at the fluorinated center. Strategies for the stereospecific fluorination of protected ribofuranose derivatives generally fall into two main categories: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a good leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate), or the direct replacement of a hydroxyl group with a fluoride ion. nih.govnih.gov This approach is widely used in carbohydrate chemistry and generally proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the reaction center. nih.gov

A common reagent for the direct deoxyfluorination of alcohols is (Diethylamino)sulfur trifluoride (DAST) and its analogues. nih.gov For a substrate like this compound, which has a free hydroxyl group at the anomeric position (C1), treatment with DAST would lead to the formation of a glycosyl fluoride. The stereochemical outcome at C1 would depend on the reaction conditions and the anomeric configuration of the starting material. If a hydroxyl group at another position were to be targeted, it would first need to be selectively deprotected if starting from a fully protected sugar, or the fluorination would be carried out on a precursor with the desired free hydroxyl group. For instance, fluorination of an arabinonucleoside derivative at the 2'-position using DAST results in the corresponding 2'-fluoro-2'-deoxyribonucleoside with inversion of configuration. oup.com

| Reagent | Abbreviation | Typical Application | Stereochemical Outcome |

|---|---|---|---|

| (Diethylamino)sulfur trifluoride | DAST | Deoxyfluorination of alcohols | Inversion (SN2) nih.gov |

| Tetrabutylammonium fluoride | TBAF | Displacement of sulfonate esters | Inversion (SN2) |

| Potassium fluoride | KF | Displacement of leaving groups, often with a phase-transfer catalyst | Inversion (SN2) |

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an enolate or a silyl enol ether, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed for this purpose due to their stability and ease of handling. nih.govwikipedia.org The stereochemical outcome of electrophilic fluorination is often dependent on the substrate and the reaction conditions, with the fluorine atom typically adding from the less sterically hindered face of the intermediate.

To apply this strategy to this compound, a derivative would first need to be synthesized to generate a nucleophilic carbon at the desired position. For example, to introduce a fluorine atom at C2, the corresponding enolate or silyl enol ether could be formed from a 2-keto-furanose precursor. Subsequent reaction with an electrophilic fluorinating agent would then introduce the fluorine atom. The diastereoselectivity of this addition would be influenced by the existing stereocenters and protecting groups on the ribofuranose ring. nih.gov

For instance, the fluorination of glycals with electrophilic reagents like Selectfluor leads to the formation of 2-deoxy-2-fluoro glycosides. nih.gov The stereoselectivity of the addition to the anomeric center is influenced by the protective groups and the reaction conditions. nih.gov Another common electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI). nih.govmdpi.com The choice of reagent and conditions can be tailored to achieve the desired stereochemical outcome. researchgate.net

| Reagent | Abbreviation | Typical Application | Stereochemical Control |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, silyl enol ethers, and glycals nih.govresearchgate.net | Substrate and condition dependent; often attacks from the less hindered face. |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates and other carbanions nih.govmdpi.com | Substrate and condition dependent. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of a variety of nucleophiles | Substrate and condition dependent. wikipedia.org |

Mechanistic Investigations of Reactions Involving 2,3,5 Tri O Benzyl D Ribofuranose

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving derivatives of 2,3,5-tri-O-benzyl-D-ribofuranose are highly dependent on the nature of the substituent at the anomeric center and the reaction conditions employed. For instance, when 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is treated with a Lewis acid such as tin(IV) chloride, a notable intramolecular reaction occurs. Instead of a simple glycosylation, the reaction proceeds via an intramolecular Friedel-Crafts alkylation. nih.gov In this pathway, the aromatic ring of the benzyl (B1604629) group at the O-2 position acts as a nucleophile, attacking the anomeric center. This leads to the formation of unique internal C-glycosyl compounds, specifically isochroman derivatives, in high yield. nih.gov

This intramolecular C-arylation suggests the formation of a key intermediate, likely an oxocarbenium ion at the anomeric position, which is then intercepted by the electron-rich aromatic ring of the neighboring benzyl ether. The reaction is accompanied by partial debenzylation at the O-3 or O-5 positions in some cases. nih.gov In contrast, the corresponding methyl glycoside, methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, is a less effective substrate for this intramolecular C-arylation. nih.gov This highlights the influence of the anomeric leaving group on the predominant reaction pathway.

Further insights into reaction intermediates come from glycosylation reactions using related ribofuranose derivatives. For example, the glycosylation of silylated pyrimidines with 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-D-1-ribofuranosyl bromide in the presence of HgO/HgBr2 points to the involvement of a ribofuranosyl bromide as a powerful reaction intermediate for the formation of nucleosides. researchgate.net

Studies on Anomerization Phenomena

Anomerization, the interconversion of α- and β-anomers, is a significant phenomenon observed in reactions of this compound derivatives, particularly under acidic conditions. In the presence of a Lewis acid like tin(IV) chloride, methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside has been observed to undergo anomerization to preponderantly form the corresponding α-anomer, methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside. nih.gov

The proposed mechanism for this anomerization involves the coordination of the Lewis acid to the O-1 and O-2 oxygens of the substrate. This coordination facilitates the cleavage of the benzyl group at the O-2 position and promotes the equilibration between the β- and α-anomers. nih.gov This observation is critical as the anomeric configuration can significantly influence the reactivity and the stereochemical outcome of subsequent reactions.

The synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne also highlights the existence and manipulation of both anomers, which serve as potential intermediates for C-nucleosides. rsc.org

Kinetic and Stereochemical Analysis of Glycosylation Processes

The stereochemical outcome of glycosylation reactions involving ribofuranose donors is a key area of investigation. While specific kinetic data for this compound is not extensively detailed in the provided information, the stereochemical analysis of related systems offers valuable insights.

In the glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under "one-pot" conditions using TMSOTf as a promoter, a mixture of regioisomers (N-7 and N-1) was obtained in a 2:1 ratio. nih.gov This indicates that the reaction is not entirely stereoselective in terms of the nucleophilic attack by the heterocyclic base. The formation of different regioisomers underscores the complexity of controlling the stereochemistry in such glycosylation reactions.

The reaction of silylated pyrimidines with a 2-C-β-trifluoromethyl-ribofuranosyl bromide derivative exclusively afforded the β-anomers of the resulting nucleosides. researchgate.net This high stereoselectivity is likely influenced by the nature of the substituent at the C-2 position and the reaction conditions.

The table below summarizes the product distribution in a glycosylation reaction involving a benzoyl-protected ribofuranose derivative, illustrating the formation of regioisomers.

| Glycosyl Donor | Acceptor | Promoter | Products | Ratio (N-7:N-1) |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | N-7 and N-1 regioisomers | 2:1 |

Data sourced from a study on the glycosylation of pyrrolo[2,3-d]pyrimidines. nih.gov

Applications As a Synthetic Building Block in Advanced Organic and Bioorganic Chemistry

Precursor for Nucleoside and Nucleoside Analog Synthesis

The furanose form of ribose is a fundamental component of RNA, and its derivatives are central to the synthesis of nucleosides and their analogs, many of which are potent antiviral and anticancer agents. 2,3,5-Tri-O-benzyl-D-ribofuranose serves as a key starting material in these syntheses, ensuring the correct stereochemistry and protecting the hydroxyl groups from unwanted side reactions during the crucial glycosidic bond formation.

Synthesis of Ribonucleosides

The primary application of protected ribose derivatives like this compound is in the N-glycosylation reaction with heterocyclic bases to form ribonucleosides. While the closely related 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is extensively documented for this purpose, the underlying synthetic strategy is applicable to benzyl-protected variants as well. The process generally involves activating the anomeric carbon (C1) of the protected ribose, followed by coupling with a silylated pyrimidine or purine base, often in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄).

For instance, a general method for forming the N-glycosidic bond involves the condensation of a protected and activated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with a protected nucleobase. This reaction is typically carried out in a solvent like 1,2-dichloroethane at controlled temperatures. The yields for such couplings are generally good, ranging from 74-82%. researchgate.net The benzyl-protected version offers an alternative protecting group strategy, particularly when base-labile groups elsewhere in the molecule preclude the use of benzoyl esters, which are typically removed by saponification.

The synthesis of C-nucleosides, where the sugar is linked to the heterocycle via a C-C bond, also heavily relies on this protected ribofuranose. This compound can be converted into derivatives like (2,3,5-tri-O-benzyl-D-ribofuranosyl)ethyne, which serves as a precursor for various C-nucleosides.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Overall Yield |

| This compound | 3-(tetrahydropyran-2-yloxy)propyne Grignard reagent | Ring closure, removal of THP group | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | 52% |

Preparation of Branched Nucleoside Structures

Beyond linear nucleosides, this compound is instrumental in constructing complex branched structures, such as those found in poly(ADP-ribose) (PAR). PAR is a polymer involved in crucial cellular processes, and its structure contains intricate branched motifs. Synthetic access to these structures is critical for biological studies.

A key step in the synthesis of the PAR branched core structure involves the glycosylation of a partially protected acceptor nucleoside with a protected ribofuranosyl donor. For example, 6-Chloropurine 3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-d-ribofuranoside can act as an acceptor, reacting with a donor like Phenyl 2,3,5-tri-O-benzyl-1-thio-β-d-ribofuranoside to form the characteristic (1″→2′) glycosidic linkage of the branch point. This demonstrates the utility of the tribenzylated ribofuranose moiety in assembling architecturally complex and biologically significant molecules. Furthermore, synthons like methyl 3,5-di-O-benzyl-α-D-ribofuranoside are widely used to construct 2'-C-branched ribonucleosides, highlighting the versatility of benzyl-protected ribose in creating modified nucleoside scaffolds. researchgate.net

Application in Radiolabeled Nucleoside Synthesis

Radiolabeled nucleosides are indispensable tools for studying cellular metabolism, DNA replication, and for diagnostic imaging techniques like Positron Emission Tomography (PET). A protected sugar scaffold is a logical precursor for the synthesis of such tracers. The general approach involves coupling the protected sugar with either a pre-radiolabeled nucleobase or a base that can be radiolabeled post-glycosylation.

For example, in the synthesis of [¹⁸F]-labeled ProTides, a common strategy involves the coupling of a protected base with a radiolabeled sugar. nih.gov While specific literature explicitly detailing the use of this compound for this purpose is not prevalent, its structural properties make it a suitable candidate. The synthesis of ¹⁴C-labeled thymidine has been accomplished via enzymatic routes using deoxyribose-1-phosphate, demonstrating the importance of ribose derivatives in this field. madridge.org A chemical synthesis approach could involve preparing this compound from ¹³C- or ¹⁴C-labeled D-ribose, which would then carry the isotopic label into the final nucleoside product.

Building Block for Complex Glycoconjugates

Glycoconjugates, molecules containing carbohydrate moieties linked to proteins or lipids, are vital for cell-cell recognition, signaling, and immune responses. The synthesis of these complex structures requires well-defined carbohydrate building blocks. This compound serves as an excellent chiron for this purpose, providing a stereochemically defined ribose unit ready for elaboration.

| Starting Material | Key Transformation | Product |

| This compound | Reaction with a Grignard reagent followed by ring closure | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol |

| 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | Oxidation with Jones reagent | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-ynoic acid |

| 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | Treatment with hydrazine | 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole |

Development of Modified Sugar Scaffolds

The modification of the sugar backbone of nucleosides is a proven strategy for developing therapeutic agents with improved efficacy and metabolic stability. This compound is a key platform for accessing these modified scaffolds.

A significant application is the synthesis of C-nucleoside precursors. As mentioned, the reaction of this compound can lead to ethynyl derivatives. rsc.org These alkynyl C-ribosides are not only direct precursors to C-nucleoside antibiotics but also serve as scaffolds for creating novel heterocyclic systems attached to the ribose ring. For instance, careful oxidation of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol yields the corresponding aldehyde, which upon treatment with hydrazine, cyclizes to form 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. rsc.org This demonstrates the conversion of the simple sugar scaffold into a more complex, drug-like molecule containing a pyrazole ring directly attached to the ribose unit. This approach opens avenues to a vast chemical space of modified nucleosides where the typical purine or pyrimidine base is replaced by other pharmacologically relevant heterocycles.

Q & A

Basic Research Question

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve anomeric configurations and benzyl group positions. For example, δH 5.20–5.26 ppm correlates with H-1 protons in α/β anomers .

- Mass spectrometry (HRMS) : Confirms molecular weights (e.g., m/z 333.1307 [M+Na]<sup>+</sup> for intermediates) .

- X-ray crystallography : Used to resolve absolute configurations, as demonstrated for 2,3,5-tri-O-benzyl-D-xylofuranose derivatives .

How do structural modifications of ribofuranose impact nucleoside bioactivity?

Advanced Research Question

Fluorination or benzyl/acetyl substitution alters lipophilicity, enzyme interactions, and metabolic stability. For example:

- 2'-C-Fluoromethyl ribonucleosides inhibit viral polymerases by mimicking natural substrates .

- 7-Halogenated 7-deazapurine ribonucleosides (derived from benzoyl-protected intermediates) exhibit antitumor activity via nucleobase anion glycosylation .

Structure-activity relationships (SARs) are validated using enzymatic assays and cytotoxicity studies .

What are the stability considerations for storing this compound?

Basic Research Question

The compound is hygroscopic and degrades under prolonged exposure to light or moisture. Recommended storage at 2–8°C in inert atmospheres (e.g., argon) preserves stability for >12 months. Degradation products (e.g., free ribofuranose) are detectable via TLC or HPLC .

How can contradictions in reported synthetic yields or stereoselectivity be resolved?

Advanced Research Question

Discrepancies often arise from:

- Catalyst purity : Trace moisture in trityl salts reduces glycosylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DCM) favor β-selectivity, while ethereal solvents stabilize α-anomers .

Replicating conditions with rigorous anhydrous techniques and controlled temperature (-20°C to 60°C) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。